molecular formula C12H11ClO3S2 B2567495 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 339022-63-8

3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B2567495
CAS No.: 339022-63-8
M. Wt: 302.79
InChI Key: BYWWXVRCMLNTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a thiophene ring, a sulfanyl group, and a chlorophenyl group . The InChI code for the compound is 1S/C12H11ClO3S2/c1-8(14)11-6-18(15,16)7-12(11)17-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3 .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 302.8 . It has a density of 1.5±0.1 g/cm3, a boiling point of 536.8±50.0 °C at 760 mmHg . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

The compound 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda6-thiophene-1,1-dione has been a subject of interest in various scientific studies, focusing on its synthesis, structural characterization, and potential applications. One study detailed the synthesis of a novel thiophene-containing compound closely related to the given chemical. This compound was characterized using FT-IR, NMR, mass spectrometry, and elemental analysis. X-ray crystallography determined its molecular structure. The molecular geometry was stabilized by intramolecular interactions, forming a three-dimensional network. Density Functional Theory (DFT) calculations provided insights into the optimized geometric parameters, intramolecular charge transfer interactions, and natural atomic charges at different sites. The compound exhibited non-toxic properties in in vitro cytotoxicity assays against PC-3 and HeLa cell lines (Mabkhot et al., 2016).

Synthetic Applications

Another study reported the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, along with various other compounds. The reactions gave rise to products like 4-acetyl-3-methyl-1,2-dioxan-3-ol, along with 3-acetyl-4-hydroxy-3-hexene-2,5-dione. The study also explored the mechanisms of manganese(III)-induced 1,2-dioxane ring formation and associated radical side reactions (Nishino et al., 1991).

Organic Electronic Devices

A fascinating application was reported in the field of organic electronic devices. The study focused on Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), used as a hole transport material for over 20 years. The research demonstrated that PEDOT:PSS doped with various amino derivatives, including compounds structurally similar to the mentioned thiophene derivative, significantly enhanced the performance of PEDOT:PSS in organic solar cells and other electronic devices. This innovation led to a power conversion efficiency of 16.55%, the highest in organic solar cells with certain active layers (Zeng et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3S2/c1-8(14)11-6-18(15,16)7-12(11)17-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWXVRCMLNTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CS(=O)(=O)C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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